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Compound of Interest

Compound Name: 3',5'-Diacetoxyacetophenone

Cat. No.: B017105 Get Quote

Disclaimer: Experimental spectral data (NMR, IR, MS) for 3',5'-Diacetoxyacetophenone is not

readily available in publicly accessible databases. This guide provides a detailed analysis

based on the spectral data of its direct precursor, 3',5'-dihydroxyacetophenone, and predicts

the spectral characteristics of 3',5'-Diacetoxyacetophenone.

This technical guide is intended for researchers, scientists, and professionals in drug

development, providing a comprehensive overview of the spectral properties of 3',5'-
Diacetoxyacetophenone. Due to the absence of direct experimental data, this document

presents the spectral data for the precursor molecule, 3',5'-dihydroxyacetophenone, and offers

a detailed prediction of the spectral characteristics for 3',5'-Diacetoxyacetophenone.

Physical and Chemical Properties of 3',5'-
Diacetoxyacetophenone

Property Value

Molecular Formula C₁₂H₁₂O₅

Molecular Weight 236.22 g/mol

CAS Number 35086-59-0

Appearance White to brown powder/crystal

Melting Point 91-94 °C

Boiling Point 165-168 °C at 0.75 mmHg
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Spectral Data of 3',5'-Dihydroxyacetophenone
(Precursor)
The following tables summarize the experimental spectral data for 3',5'-

dihydroxyacetophenone, the precursor to 3',5'-Diacetoxyacetophenone.

¹H NMR Data for 3',5'-Dihydroxyacetophenone
Solvent: CDCl₃, Frequency: 500 MHz

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.99 d, J = 2.5 Hz 2H H-2', H-6'

6.56 t, J = 2.5 Hz 1H H-4'

2.55 s 3H -COCH₃

[1]

¹³C NMR Data for 3',5'-Dihydroxyacetophenone
Solvent: Not specified

Chemical Shift (δ) ppm Assignment

202.3 C=O

157.0 C-3', C-5'

139.6 C-1'

108.6 C-4'

108.2 C-2', C-6'

26.8 -COCH₃

IR Data for 3',5'-Dihydroxyacetophenone
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Wavenumber (cm⁻¹) Description of Vibration

3600-3200 (broad) O-H stretch (phenolic)

~3050 C-H stretch (aromatic)

~1680 C=O stretch (ketone)

1600, 1450 C=C stretch (aromatic ring)

Mass Spectrometry Data for 3',5'-
Dihydroxyacetophenone

m/z Interpretation

152 [M]⁺ (Molecular Ion)

137 [M - CH₃]⁺

109 [M - COCH₃]⁺

Predicted Spectral Data for 3',5'-
Diacetoxyacetophenone
The following sections predict the spectral data for 3',5'-Diacetoxyacetophenone based on

the structure and the known effects of acetylation on the spectra of phenolic compounds.

Predicted ¹H NMR Spectrum
The acetylation of the two hydroxyl groups on 3',5'-dihydroxyacetophenone to form 3',5'-
Diacetoxyacetophenone would result in the following predictable changes in the ¹H NMR

spectrum:

Disappearance of Phenolic Protons: The broad signal for the two -OH protons would no

longer be present.

Appearance of Acetyl Protons: A new singlet, integrating to 6H, would appear around δ 2.3

ppm. This signal corresponds to the six protons of the two acetyl (-OCOCH₃) groups.
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Shift of Aromatic Protons: The aromatic protons are expected to shift downfield due to the

electron-withdrawing effect of the acetate groups. The H-2' and H-6' protons would likely

appear around δ 7.5-7.7 ppm, and the H-4' proton would be expected around δ 7.2-7.4 ppm.

Ketone Methyl Protons: The singlet for the ketone's methyl protons (-COCH₃) is expected to

remain around δ 2.5-2.6 ppm.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum of 3',5'-Diacetoxyacetophenone would show additional signals from

the acetyl groups and shifts in the aromatic region:

Acetyl Carbonyls: A new signal for the carbonyl carbons of the two acetate groups would

appear in the range of δ 168-170 ppm.

Acetyl Methyls: A new signal for the methyl carbons of the two acetate groups would be

observed around δ 20-22 ppm.

Aromatic Carbons: The chemical shifts of the aromatic carbons would be adjusted due to the

change in substituents. The carbons attached to the acetate groups (C-3' and C-5') would

shift downfield.

Ketone Carbonyl: The signal for the ketone carbonyl is expected to remain in a similar

position, around δ 197-200 ppm.

Predicted IR Spectrum
The IR spectrum of 3',5'-Diacetoxyacetophenone would exhibit the following key features:

Disappearance of O-H Stretch: The broad O-H stretching band between 3600-3200 cm⁻¹

would be absent.

Appearance of Ester C=O Stretch: A strong absorption band for the C=O stretching of the

two ester groups would appear around 1760-1770 cm⁻¹.

Ketone C=O Stretch: The C=O stretching band for the ketone will likely remain around 1680-

1690 cm⁻¹.
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C-O Stretch: The C-O stretching bands for the acetate groups would be visible in the 1200-

1300 cm⁻¹ region.

Aromatic C-H and C=C Stretches: The aromatic C-H stretches would still be present above

3000 cm⁻¹, and the aromatic C=C stretches would be observed around 1600 and 1450 cm⁻¹.

Predicted Mass Spectrum
In the mass spectrum of 3',5'-Diacetoxyacetophenone, the following peaks would be

anticipated:

Molecular Ion Peak: The molecular ion peak [M]⁺ would be observed at an m/z of 236,

corresponding to the molecular weight of C₁₂H₁₂O₅.

Fragmentation Pattern: A characteristic fragmentation pattern would involve the sequential

loss of ketene (CH₂=C=O, 42 Da) from the acetate groups.

m/z 194: [M - CH₂CO]⁺

m/z 152: [M - 2(CH₂CO)]⁺, which corresponds to the molecular ion of 3',5'-

dihydroxyacetophenone.

Another likely fragmentation would be the loss of the acetyl group radical (•COCH₃, 43 Da).

m/z 193: [M - •COCH₃]⁺

The base peak would likely be from a stable fragment, possibly the acylium ion [CH₃CO]⁺ at

m/z 43.

Experimental Protocols
The following are generalized experimental protocols for obtaining spectral data for a solid

organic compound like 3',5'-Diacetoxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample is accurately weighed and

dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry
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NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be

added if not already present in the solvent.

Instrument Setup: The NMR spectrometer is set to the appropriate nucleus to be observed

(¹H or ¹³C). The instrument is locked onto the deuterium signal of the solvent, and the

magnetic field homogeneity is optimized (shimming).

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the

resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically

used to simplify the spectrum. The number of scans is adjusted to achieve an adequate

signal-to-noise ratio.

Data Processing: The accumulated FID is Fourier transformed to produce the NMR

spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal

standard (TMS at 0 ppm). The signals are integrated (for ¹H NMR) and the chemical shifts

are reported in parts per million (ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid

sample is placed directly on the ATR crystal (e.g., diamond or germanium). A pressure clamp

is applied to ensure good contact between the sample and the crystal.

Background Spectrum: A background spectrum of the empty ATR crystal is recorded to

account for any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions.

Sample Spectrum: The IR beam is passed through the ATR crystal, and the evanescent

wave interacts with the sample. The transmitted radiation is detected, and the sample

spectrum is recorded.

Data Processing: The sample spectrum is ratioed against the background spectrum to

generate the final absorbance or transmittance spectrum. The characteristic absorption

bands are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
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Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or by dissolving it in a suitable solvent and injecting it into a liquid

chromatography system coupled to the mass spectrometer (LC-MS).

Ionization: The sample molecules are ionized. A common method for this type of compound

is Electrospray Ionization (ESI), where the sample solution is sprayed through a high-voltage

needle to create charged droplets. The solvent evaporates, leaving charged molecular ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Analysis: The molecular ion peak is identified to determine the molecular weight of the

compound. The fragmentation pattern is analyzed to gain information about the structure of

the molecule.

Visualization of Synthetic and Analytical Workflow
The following diagram illustrates the synthesis of 3',5'-Diacetoxyacetophenone from its

precursor and the subsequent spectroscopic analyses.
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Click to download full resolution via product page

Caption: Synthetic and analytical workflow for 3',5'-Diacetoxyacetophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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